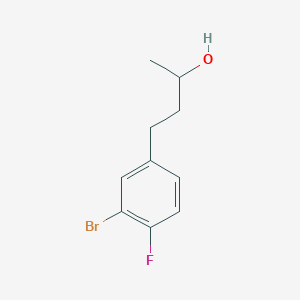
4-(3-Bromo-4-fluorophenyl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromo-4-fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12BrFO It is a halogenated phenylbutanol derivative, characterized by the presence of both bromine and fluorine atoms on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-fluorophenyl)butan-2-ol typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include:
Grignard Reaction: 3-bromo-4-fluorobenzaldehyde is reacted with a Grignard reagent such as butylmagnesium bromide in an anhydrous ether solvent.
Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
4-(3-Bromo-4-fluorophenyl)butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the halogen atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-(3-Bromo-4-fluorophenyl)butan-2-one or 4-(3-Bromo-4-fluorophenyl)butanal.
Reduction: 4-(3-Bromo-4-fluorophenyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Bromo-4-fluorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated phenyl derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Bromo-4-fluorophenyl)butan-2-ol depends on its specific application. In general, the compound may interact with biological targets through its halogenated phenyl group, which can influence molecular recognition and binding. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s interactions with enzymes and receptors.
類似化合物との比較
Similar Compounds
- 4-(3-Bromo-4-chlorophenyl)butan-2-ol
- 4-(3-Bromo-4-methylphenyl)butan-2-ol
- 4-(3-Bromo-4-nitrophenyl)butan-2-ol
Uniqueness
4-(3-Bromo-4-fluorophenyl)butan-2-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C10H12BrFO |
|---|---|
分子量 |
247.10 g/mol |
IUPAC名 |
4-(3-bromo-4-fluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12BrFO/c1-7(13)2-3-8-4-5-10(12)9(11)6-8/h4-7,13H,2-3H2,1H3 |
InChIキー |
GZOYVWFVCUBEJO-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC(=C(C=C1)F)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride](/img/structure/B13506438.png)
![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13506452.png)

![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)







![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)

